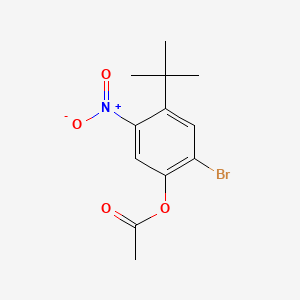
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate is an organic compound that features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, with an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate typically involves the bromination of 4-(tert-butyl)-5-nitrophenyl acetate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-Amino-4-(tert-butyl)-5-nitrophenyl acetate.
Oxidation: Formation of 2-Bromo-4-(tert-butyl)-5-nitrophenyl acetic acid.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the phenyl ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(tert-butyl)phenol
- 2-Bromo-4-(tert-butyl)aniline
- 2-Bromo-4,6-di-tert-butylphenol
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
(2-bromo-4-tert-butyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-7(15)18-11-6-10(14(16)17)8(5-9(11)13)12(2,3)4/h5-6H,1-4H3 |
InChI Key |
SJPALARLCMUPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















